

An In-depth Technical Guide to DiSulfo-Cy5 Alkyne (CAS: 1617497-19-4)

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Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne

Cat. No.: B15141610

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSulfo-Cy5 alkyne is a highly water-soluble, far-red fluorescent probe designed for covalent labeling of azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".^{[1][2][3]} Its two sulfonate groups impart excellent hydrophilicity, minimizing aggregation and non-specific binding, making it an ideal tool for labeling proteins, nucleic acids, and other biomolecules in aqueous environments.^{[1][4]} The Cy5 fluorophore exhibits intense and stable fluorescence in the far-red spectrum, a region with minimal autofluorescence from biological samples, thereby ensuring high signal-to-noise ratios in imaging and detection assays.^{[2][5]} This guide provides a comprehensive overview of the technical specifications, experimental protocols, and key applications of **DiSulfo-Cy5 alkyne**.

Core Properties and Specifications

The physicochemical properties of **DiSulfo-Cy5 alkyne** are critical for its application in biological systems. Key quantitative data are summarized in the table below for easy reference and comparison.

Property	Value	References
CAS Number	1617497-19-4	[1][6][7]
Molecular Formula	C ₃₅ H ₄₀ N ₃ NaO ₇ S ₂	[1][7]
Molecular Weight	701.8 g/mol	[1][7]
Excitation Maximum (λ _{ex})	~646 nm	[1]
Emission Maximum (λ _{em})	~662 nm	[1]
Extinction Coefficient	~271,000 cm ⁻¹ M ⁻¹	[1][8]
Fluorescence Quantum Yield (Φ)	~0.28	[1]
Solubility	Water, DMSO, DMF	[1][2]
Storage Conditions	-20°C, desiccated, protected from light	[1][9]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for the labeling of an azide-modified biomolecule with **DiSulfo-Cy5 alkyne**. Optimization may be required depending on the specific biomolecule and experimental context.

Materials:

- Azide-modified biomolecule (e.g., protein, oligonucleotide)
- DiSulfo-Cy5 alkyne** (CAS: 1617497-19-4)
- Copper(II) sulfate (CuSO₄)
- Reducing agent (e.g., sodium ascorbate)

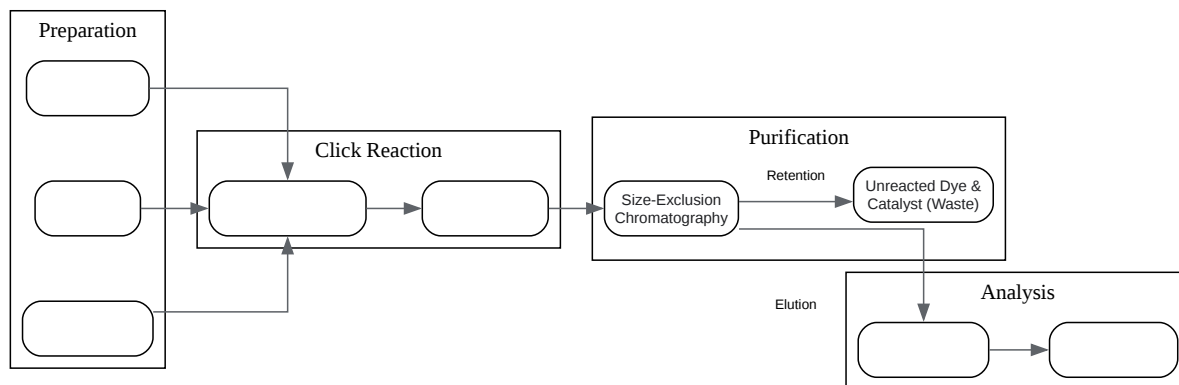
- Copper(I)-stabilizing ligand (e.g., THPTA for aqueous solutions, TBTA for organic/aqueous mixtures)
- Amine-free buffer (e.g., PBS, HEPES)
- DMSO or DMF (for preparing stock solutions)
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **DiSulfo-Cy5 alkyne** in anhydrous DMSO or DMF.
 - Prepare a 20 mM stock solution of CuSO₄ in deionized water.
 - Prepare a 100 mM stock solution of the copper(I)-stabilizing ligand (e.g., THPTA) in deionized water.
 - Prepare a fresh 300 mM stock solution of sodium ascorbate in deionized water immediately before use.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified biomolecule with an appropriate volume of amine-free buffer.
 - Add the **DiSulfo-Cy5 alkyne** stock solution to achieve the desired final concentration (typically a 2-10 fold molar excess over the azide).
 - Add the copper(I)-stabilizing ligand stock solution.
 - Add the CuSO₄ stock solution.
 - Vortex the mixture gently.
- Initiation of the Click Reaction:

- Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to initiate the cycloaddition.
- Vortex the mixture gently.
- Incubation:
 - Incubate the reaction at room temperature for 30-60 minutes, protected from light. Longer incubation times may be necessary for complex biomolecules or lower concentrations.
- Purification of the Labeled Biomolecule:
 - Remove the unreacted **DiSulfo-Cy5 alkyne** and copper catalyst using an appropriate purification method.
 - Size-Exclusion Chromatography (Spin Columns): Ideal for rapid purification of proteins.
 - Dialysis: Suitable for larger proteins and removal of small molecules.
 - Ethanol Precipitation: Commonly used for oligonucleotides.[\[10\]](#)
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~646 nm (for DiSulfo-Cy5).

Workflow for Labeling and Purification of a Protein



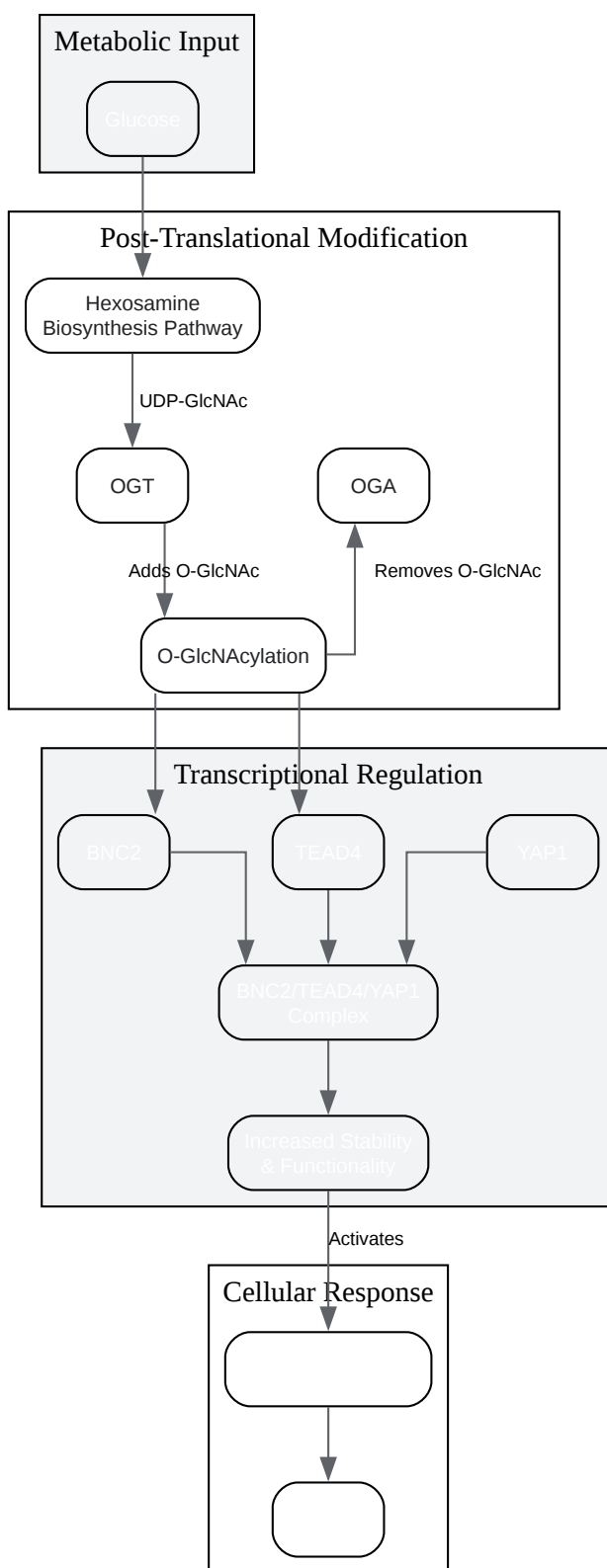
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Protein Labeling and Purification Workflow

Signaling Pathway Visualization

DiSulfo-Cy5 alkyne and similar fluorescent probes are instrumental in elucidating complex biological pathways. For instance, in a study by Very et al. (2024), the role of O-GlcNAcylation in controlling pro-fibrotic transcriptional regulatory signaling in myofibroblasts was investigated. [1] This pathway highlights how a metabolic modification can influence gene expression and cellular function, leading to fibrosis.

O-GlcNAcylation Control of Pro-Fibrotic Signaling



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O-GlcNAcylation Signaling in Fibrosis

This diagram illustrates that increased glucose metabolism leads to elevated O-GlcNAcylation, which in turn stabilizes a complex of transcription factors (BNC2, TEAD4) and a co-activator (YAP1).[1] This stabilization enhances their functionality, leading to increased expression of extracellular matrix genes and ultimately promoting fibrosis.[1]

Conclusion

DiSulfo-Cy5 alkyne is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its excellent water solubility, high photostability, and far-red emission spectrum make it an invaluable reagent for a wide range of applications in cell biology, drug discovery, and diagnostics. The detailed protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to effectively incorporate this probe into their experimental workflows.

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